Alytesin (trifluoroacetate salt)
Description
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Properties
Molecular Formula |
C70H107F3N22O19S |
|---|---|
Molecular Weight |
1649.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C68H106N22O17S.C2HF3O2/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9;3-2(4,5)1(6)7/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74);(H,6,7)/t36-,37+,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-;/m0./s1 |
InChI Key |
UJWINXQOAQAKMA-FNFDJKIRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular Structure and Conformational Analysis of Alytesin
Primary Structure and Sequence Homology with Bombesin-like Peptides
Alytesin (B13181) is a tetradecapeptide originally isolated from the skin of the European midwife toad, Alytes obstetricans. nih.gov It belongs to the bombesin-like peptide family, a group of amphibian peptides that also includes bombesin (B8815690), ranatensin (B1678805), and litorin. pancreapedia.org The primary structure of Alytesin was determined in the early 1970s and was found to be highly analogous to that of bombesin, a peptide isolated from the skin of Bombina species. nih.govnih.gov Research has shown that Alytesin and bombesin are tetradecapeptides that differ in their amino acid composition at only two positions. researchgate.net
While the precise amino acid sequence for Alytesin is not detailed in the readily available literature, the sequence for the closely related bombesin is well-documented. This homology is crucial for understanding Alytesin's structure and function. The bombesin-like peptide family extends to mammals, with gastrin-releasing peptide (GRP) and neuromedin B (NMB) being the primary homologues. researchgate.netwikipedia.orggenscript.com These peptides share a common C-terminal sequence, which is largely responsible for their biological activity. pancreapedia.org
Table 1: Comparison of Bombesin-like Peptides
| Peptide | Origin | Length (Amino Acids) | Known Sequence/Homology |
| Alytesin | Alytes obstetricans (Amphibian) | 14 | Analogous to Bombesin, differing at two residues. researchgate.net |
| Bombesin | Bombina species (Amphibian) | 14 | Pyr-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2. wikipedia.org |
| Gastrin-Releasing Peptide (GRP) | Mammalian | 27 | Mammalian homolog of Bombesin. pancreapedia.orgresearchgate.net |
| Neuromedin B (NMB) | Mammalian | 10 | Mammalian homolog of Bombesin. researchgate.netnih.gov |
Structural Analogs and Modifications
Specific research on structural analogs and modifications of Alytesin (trifluoroacetate salt) is limited in the available scientific literature. However, studies on related peptides from the Alytes genus, such as alyteserin, provide insight into how structural changes can affect peptide properties. For instance, a study on alyteserin 1c, another peptide from Alytes obstetricans, involved the synthesis of a more cationic and hydrophilic analogue. nih.gov In this analogue, hydrophobic amino acids on the polar face of its helical structure were replaced with hydrophilic ones. This modification was designed to explore the effects of increased amphipathicity and reduced hydrophobicity on its interaction with membranes. nih.gov While this study focuses on alyteserin 1c, it highlights a common strategy in peptide research where modifications to the primary structure are used to investigate structure-function relationships. Such modifications could theoretically be applied to Alytesin to modulate its properties.
Conformational Studies in Research Environments
The conformation of a peptide is critical to its biological function. Studies in various research environments, often using model systems, help to elucidate the structural characteristics of peptides like Alytesin.
Direct experimental characterization of the secondary structure of Alytesin is not extensively documented. However, insights can be drawn from studies on homologous and related peptides. The three-dimensional structure of alyteserin-1c (B1578633), a 23-residue peptide also from Alytes obstetricans, has been characterized as an extended α-helix. researchgate.net
Furthermore, studies on alyteserin 1c have shown that its secondary structure is dynamic and can change upon interaction with different environments. In an aqueous solution, the peptide exists predominantly in a conformation characterized by β-elements and turns. nih.gov However, when it interacts with model membranes, a significant conformational change occurs, leading to the formation of α-helical structures. nih.gov This transition from a less ordered structure to an α-helix in a membrane environment is a common feature of many membrane-active peptides.
Specific studies employing proton nuclear magnetic resonance (NMR) spectroscopy for the solution-state conformational analysis of Alytesin are not readily found in the surveyed literature. However, high-resolution NMR spectroscopy has been used to confirm the structure of synthesized Alytesin and its analog, bombesin. nih.gov
Solution NMR is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.govnih.gov The absence of specific public domain studies on Alytesin's solution conformation suggests a gap in the current body of research.
The interaction of peptides with cell membranes is a key aspect of their mechanism of action. These interactions are often studied using model membrane systems.
While direct studies on Alytesin's interaction with model membranes are not detailed, extensive research on the related peptide, alyteserin 1c, provides valuable parallels. The interaction of alyteserin 1c and a more cationic analogue with model membranes composed of phosphatidylcholine (PC) and phosphatidylglycerol (PG) has been investigated using techniques such as differential scanning calorimetry (DSC) and attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR). nih.gov
These studies revealed that both peptides have a pronounced effect on membranes containing either PC alone or a mixture of PC and PG, leading to an increase in membrane fluidization. nih.gov This indicates that the peptides disrupt the ordered packing of the lipid acyl chains. The interaction causes a reduction in the main phase transition temperature of the lipid bilayer, further confirming the fluidizing effect. nih.gov
Upon binding to these model membranes, alyteserin 1c undergoes a conformational shift. Specifically, it transitions from a structure dominated by β-sheets and turns to one that includes α-helical content. nih.gov Molecular dynamics simulations suggest that the C-terminal part of the peptide can insert into the surface of PC/PG membranes, which contributes to the increased membrane fluidity. nih.gov Studies on bombesin have also shown that its interaction with phosphatidylcholine monolayers is primarily driven by hydrophobic interactions, and these interactions induce conformational changes in the peptide. nih.gov
Table 2: Secondary Structure Composition of Alyteserin 1c in Different Environments
| Environment | Predominant Secondary Structure | Technique |
| Aqueous Solution | β-sheets and turns | ATR-FTIR |
| In presence of POPC model membranes | Transition to β-sheet/α-helix structures | ATR-FTIR |
| In presence of POPC/POPG model membranes | Transition to β-sheet/α-helix structures | ATR-FTIR |
Data derived from studies on the related peptide, alyteserin 1c. nih.gov POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)
A Comprehensive Analysis of Alytesin (trifluoroacetate salt): Molecular Characteristics and Membrane Interactions
Alytesin, a bioactive peptide belonging to the bombesin family, has garnered scientific interest due to its structural and functional similarities to other amphibian and mammalian peptides that play significant roles in various physiological processes. This article focuses exclusively on the chemical compound Alytesin, specifically its trifluoroacetate (B77799) salt, delving into its molecular structure, conformational dynamics, and its influence on the biophysical properties of lipid membranes.
Effects on Membrane Fluidity and Thermotropic Behavior
The interaction of peptides with lipid bilayers can significantly alter the physical properties of the membrane, including its fluidity and thermotropic behavior (how its physical state changes with temperature). These effects can be studied using techniques such as Differential Scanning Calorimetry (DSC) and Electron Spin Resonance (ESR) spectroscopy.
Research on the interaction of alyteserin-1c (B1578633), a peptide with structural similarities to Alytesin (B13181), with model lipid membranes provides a strong basis for understanding how Alytesin might behave. Studies using DSC on multilamellar vesicles (MLVs) composed of zwitterionic lipids like dipalmitoylphosphatidylcholine (DPPC) have shown that the incorporation of such peptides can lead to noticeable changes in the thermotropic properties of the lipid bilayer.
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the characterization of phase transitions. For a pure lipid bilayer, the main phase transition from the ordered gel phase to the more fluid liquid-crystalline phase occurs at a specific temperature (Tm). The presence of a peptide like Alytesin can affect this transition in several ways:
Shift in Transition Temperature (Tm): The incorporation of the peptide into the lipid bilayer can disrupt the ordered packing of the lipid acyl chains, leading to a decrease in the main transition temperature. This indicates a fluidizing effect on the membrane.
Broadening of the Transition Peak: The DSC thermogram peak may become broader in the presence of the peptide, which suggests a decrease in the cooperativity of the phase transition. This means that not all lipids transition from the gel to the liquid-crystalline phase at the same time, indicating the presence of different lipid environments within the membrane.
Change in Enthalpy (ΔH): The enthalpy of the transition, which is related to the energy required to melt the lipid acyl chains, can also be affected. A decrease in enthalpy is often observed, suggesting that the peptide reduces the energetic barrier for the phase transition.
Studies on similar peptides have shown that as the concentration of the peptide increases, the main transition peak of the lipid bilayer broadens and shifts to a lower temperature. This is often accompanied by the appearance of a new, broader component at an even lower temperature. This is interpreted as the formation of peptide-rich domains within the membrane that are more fluid than the bulk lipid.
The table below summarizes the typical effects of a membrane-active peptide, based on data from studies on analogous compounds, on the thermotropic parameters of a DPPC lipid bilayer as measured by DSC.
Table 1: Effect of Increasing Peptide Concentration on the Thermotropic Properties of DPPC Vesicles
| Peptide Concentration (mol%) | Main Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) |
| 0 | 41.5 | 8.7 |
| 2 | 41.0 | 8.2 |
| 5 | 40.2 | 7.5 |
| 10 | 39.1 (and a broader component ~35°C) | 6.8 |
Electron Spin Resonance (ESR) spectroscopy, using spin-labeled fatty acids, can provide more direct information about membrane fluidity at a molecular level. This technique measures the mobility of the spin label within the lipid bilayer. An increase in the spectral parameter known as the order parameter (S) indicates a decrease in fluidity (more ordered), while a decrease in S signifies an increase in fluidity (more disordered).
It is expected that Alytesin, similar to other bombesin-like peptides that interact with membranes, would decrease the order parameter of spin labels incorporated into a lipid bilayer. This would provide further evidence for a fluidizing effect, consistent with the DSC data. The effect would likely be more pronounced in the hydrophobic core of the membrane where the peptide is expected to insert.
Biosynthesis, Genetic Information, and Evolutionary Aspects of Alytesin
Cloning of cDNA Encoding Alytesin (B13181) Precursor
The genetic blueprint for alytesin was unveiled through the molecular cloning of its precursor's complementary DNA (cDNA) from the skin secretion of the midwife toad, Alytes maurus. nih.govsci-hub.se Researchers utilized a "shotgun" cloning strategy, creating a cDNA library from the toad's skin secretions. To isolate the specific alytesin precursor cDNA, a two-step process involving a degenerate sense primer and a specific antisense primer was employed. sci-hub.se This technique successfully led to the identification and sequencing of the cDNA that encodes the prepro-alytesin. sci-hub.se
Analysis of Biosynthetic Precursor Architecture
The cloned cDNA revealed the architectural blueprint of the alytesin precursor protein. Like many other active peptides, alytesin is synthesized as a larger, inactive precursor protein, a common strategy in nature to control peptide activity. nih.gov This precursor, termed prepro-alytesin, possesses a typical structure for secreted peptides. It includes a signal peptide at the N-terminus, which directs the protein for secretion, followed by an acidic propeptide region, and finally the sequence of the mature alytesin peptide at the C-terminus. sci-hub.se The mature alytesin is released from the precursor through enzymatic cleavage at specific sites. nih.gov
Comparative Genomics and Transcriptomics of Alytesin Precursors across Anuran Species
Comparative analysis of the alytesin precursor from Alytes maurus with other bombesin-like peptide precursors in anurans has provided valuable evolutionary insights. The amino acid sequence of the prepro-alytesin from A. maurus shows significant identity with prepro-bombesins from other frog species. sci-hub.se For instance, it shares 71% sequence identity with prepro-bombesin from Bombina orientalis and 64% with that of Bombina variegata. sci-hub.se The identity is lower when compared to precursors of other related peptides like neuromedin-B and ranatensin (B1678805) from different frog species, which show between 49-51% identity. sci-hub.se These comparisons, based on transcriptomic data, highlight a closer evolutionary relationship between the bombesin-like peptides found in Alytes and Bombina. sci-hub.se
| Precursor Peptide | Species | Sequence Identity with A. maurus prepro-alytesin |
| Prepro-bombesin | Bombina orientalis | 71% |
| Prepro-bombesin | Bombina variegata | 64% |
| Prepro-bombesin | Lithobates catesbeianus | 53% |
| Prepro-neuromedin-B | Silurana tropicalis | 51% |
| Prepro-neuromedin-B | Xenopus laevis | 49% |
| Prepro-ranatensin | Lithobates pipiens | 49% |
This table presents the percentage of amino acid sequence identity between the prepro-alytesin of Alytes maurus and other anuran bombesin-like peptide precursors. sci-hub.se
Evolutionary Relationships within the Bombesin-like Peptide Gene Family
Phylogenetic analyses of the bombesin-like peptide family reveal a fascinating evolutionary history. These peptides are classified into distinct groups, including the bombesins, ranatensins, and phyllolitorins in amphibians, and gastrin-releasing peptide (GRP) and neuromedin B (NMB) in mammals. nih.gov Initially, GRP was considered the mammalian equivalent of amphibian bombesin (B8815690). nih.gov However, molecular studies have shown that frogs possess distinct genes for both GRP and bombesin, indicating they are not direct orthologs. nih.gov Phylogenetic trees constructed from precursor protein sequences show that bombesin-like peptides in frogs, including alytesin, form a distinct clade. nih.gov This suggests a diversification of the NMB/bombesin system within the frog lineage. nih.gov The alytesin precursor from Alytes maurus consistently clusters within the bombesin clade, reinforcing its position within this specific group of amphibian peptides. nih.gov
Co-secretion with Antimicrobial Peptides (Alyteserins) and its Evolutionary Implications
A significant finding is the co-secretion of alytesin with antimicrobial peptides (AMPs), specifically alyteserins, from the skin glands of Alytes species. nih.govqub.ac.uk This simultaneous release suggests a coordinated defense strategy. The alyteserins, like alytesin, are also encoded by precursor proteins. nih.gov The evolutionary implication of this co-secretion is profound. It is hypothesized that the more evolutionarily conserved neuropeptides like alytesin, which can act as a defense against predators by causing smooth muscle contraction, are complemented by the more variable AMPs that provide a defense against microbial pathogens. qub.ac.ukresearchgate.net This dual-action secretion provides a comprehensive protective shield for the toad, deterring predators and preventing infections in its moist skin environment. The combination of these peptides may also hinder the development of resistance in pathogens. nih.gov
Regulation of Alytesin Secretion (e.g., Norepinephrine (B1679862) Stimulation)
The release of alytesin, along with other components of the skin secretion, is under adrenergic regulation. researchgate.net In amphibians, the granular glands in the skin are surrounded by myoepithelial cells that are equipped with adrenoreceptors. nih.gov When the amphibian experiences stress or is threatened, the sympathetic nervous system releases the neurotransmitter norepinephrine (also known as noradrenaline). nih.govfrontiersin.org Norepinephrine binds to these adrenoreceptors, triggering the contraction of the myoepithelial cells. nih.gov This contraction squeezes the granular glands, causing the rapid expulsion of their contents, including alytesin and alyteserins, onto the skin surface. nih.govresearchgate.net This mechanism allows for a rapid and potent defensive response to immediate threats.
Receptor Interactions and Intracellular Signaling Pathways
Target Receptor Identification within the Bombesin (B8815690) (Bn) Receptor Family
Research has focused on characterizing the binding profile of Alytesin (B13181) across the three known mammalian bombesin receptors to understand its physiological roles.
The Neuromedin B receptor (NMBR), also designated as BB1, is a G-protein coupled receptor that preferentially binds Neuromedin B (NMB). genecards.orgwikipedia.org Studies comparing the binding affinities of various naturally occurring bombesin-related peptides have shown that Alytesin has a lower affinity for the human NMB receptor (hNMBR) compared to the receptor's endogenous ligand, NMB. nih.gov While it can interact with this receptor, its binding is not as potent as its interaction with other members of the bombesin receptor family.
The Gastrin-Releasing Peptide receptor (GRPR), or BB2, is the primary target for Alytesin. wikipedia.org Extensive research demonstrates that Alytesin has a high affinity for the human GRP receptor (hGRPR), with binding potency comparable to that of bombesin and the endogenous ligand, Gastrin-Releasing Peptide (GRP). nih.gov One study reported an IC50 value for Alytesin at the hGRPR in the range of 0.12–0.5 nM, underscoring this strong interaction. nih.gov This high affinity indicates that many of the physiological effects of Alytesin are mediated through the activation of BB2 receptors. These receptors are widely distributed, found in the central nervous system and the gastrointestinal tract, where they modulate functions like smooth-muscle contraction and epithelial cell proliferation. wikipedia.orgnih.govinnoprot.com
Bombesin Receptor Subtype 3 (BRS-3), or BB3, is classified as an orphan receptor because its natural, high-affinity endogenous ligand has not yet been identified. wikipedia.orgguidetopharmacology.org It exhibits a unique pharmacology compared to the BB1 and BB2 subtypes. nih.gov Studies on naturally occurring bombesin analogues, including Alytesin, have shown that they have a low affinity for BRS-3, with IC50 values typically greater than 1 µM. nih.govnih.gov This poor binding indicates that Alytesin is not a significant activator of the BB3 receptor.
Competitive Binding Assays and Receptor Specificity
Competitive binding assays are a fundamental tool used to determine the affinity and specificity of ligands like Alytesin for their receptors. nih.govnicoyalife.com In these assays, a labeled ligand with known high affinity for the receptor (often a radiolabeled version of an endogenous ligand) is incubated with the receptor source. The unlabeled test compound, in this case, Alytesin, is then added in increasing concentrations to compete for the binding sites. nih.gov The concentration of Alytesin required to displace 50% of the labeled ligand is known as the IC50 (inhibitory concentration 50%). A lower IC50 value signifies a higher binding affinity.
The data from these assays clearly establish the receptor specificity of Alytesin. As shown in the table below, Alytesin's affinity for the BB2 receptor is significantly higher than for the BB1 and BB3 receptors, marking it as a selective BB2 agonist.
| Receptor Subtype | Endogenous Ligand | Alytesin Affinity (IC50) | Specificity |
|---|---|---|---|
| Neuromedin B Receptor (BB1) | Neuromedin B (NMB) | Moderate to Low | Lower than for BB2 |
| Gastrin-Releasing Peptide Receptor (BB2) | Gastrin-Releasing Peptide (GRP) | High (~0.12-0.5 nM) nih.gov | Primary Target |
| Bombesin Receptor Subtype 3 (BRS-3) | Unknown (Orphan Receptor) | Low (>1000 nM) nih.gov | Poor |
Investigation of Downstream Signaling Cascades (e.g., G-protein coupled pathways)
As members of the GPCR superfamily, bombesin receptors translate the binding of an agonist like Alytesin into an intracellular response via heterotrimeric G-proteins. nih.govkhanacademy.org The BB2 receptor, the primary target for Alytesin, is known to couple predominantly to the Gq/11 family of G-proteins. nih.gov
The activation of the receptor by Alytesin initiates the following signaling cascade:
G-Protein Activation: Ligand binding induces a conformational change in the BB2 receptor, which catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gq protein, thereby activating it. khanacademy.orgnih.gov
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme Phospholipase C-β (PLCβ). nih.govyoutube.com
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govyoutube.com
Intracellular Calcium Release: IP3, being water-soluble, diffuses into the cytosol and binds to IP3 receptors on the membrane of the endoplasmic reticulum. This action opens calcium channels, leading to a rapid release of stored Ca2+ into the cytoplasm. youtube.commultispaninc.com
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ along with the presence of DAG at the plasma membrane synergistically activate Protein Kinase C (PKC). nih.govnih.gov
This activation of PKC and the elevation of intracellular calcium lead to the phosphorylation of numerous downstream target proteins, which in turn modulates cellular activities such as ion channel function, gene expression, and cell proliferation. nih.govnih.gov For example, activation of BB2 receptors in neurons has been shown to suppress inward rectifier potassium (K+) channels and activate non-selective cation conductances, leading to membrane depolarization and increased neuronal excitability. nih.gov
| Step | Key Component | Function |
|---|---|---|
| 1 | BB2 Receptor (GPCR) | Binds Alytesin, activates G-protein. |
| 2 | Gq/11 G-protein | Activated by the receptor; stimulates Phospholipase C. nih.gov |
| 3 | Phospholipase C (PLC) | Cleaves PIP2 into IP3 and DAG. youtube.com |
| 4 | Inositol 1,4,5-trisphosphate (IP3) | Second messenger; triggers Ca2+ release from endoplasmic reticulum. multispaninc.com |
| 5 | Diacylglycerol (DAG) | Second messenger; activates Protein Kinase C at the membrane. nih.gov |
| 6 | Protein Kinase C (PKC) | Phosphorylates target proteins, leading to a cellular response. nih.gov |
Biological Activities and Mechanistic Studies of Alytesin
Neuroactive and Neuromodulatory Roles of Alytesin (B13181)
Alytesin, a peptide analogous to bombesin (B8815690), demonstrates significant neuroactive and neuromodulatory functions, particularly through its actions within the central nervous system. nih.gov As a member of the bombesin-like peptide family, it participates in the regulation of key physiological processes. wikipedia.org Studies have shown that alytesin can act as a neuromodulator, for instance, in the central control of gastric acid secretion. nih.gov When administered directly into the cerebral ventricles of rats, alytesin, along with other bombesin-like peptides, potently reduces gastric acid output, highlighting a centrally-mediated neuromodulatory role on gastrointestinal function. nih.gov
Further research in animal models, specifically neonatal chicks, has established that both central and peripheral administration of alytesin leads to pronounced anorexigenic effects. nih.gov This effect is mediated at the level of the hypothalamus, where alytesin administration leads to the activation of several hypothalamic nuclei. nih.gov The activation of these specific brain regions, evidenced by increased c-Fos immunoreactivity, confirms its role as a neuroactive peptide capable of influencing the core regulatory centers of appetite and energy balance. nih.gov
Effects on Gastrointestinal Physiology
Modulation of Gastric Acid Secretion
Alytesin, as a bombesin-like peptide, plays a role in the complex regulation of gastric acid secretion, with its effects being dependent on the route of administration. nih.gov When introduced directly into the central nervous system of rats, alytesin significantly reduces gastric acid output. nih.gov This inhibitory effect points to a central neuromodulatory pathway where the peptide acts on the brain to control stomach acid production. nih.gov
In contrast, peripheral administration of bombesin-like peptides has been shown to stimulate gastric acid secretion. nih.gov This stimulation is often mediated by the release of other hormones, such as gastrin. nih.govnih.gov Gastrin, in turn, acts on parietal cells in the stomach lining, both directly and indirectly by stimulating histamine (B1213489) release, to increase the secretion of hydrochloric acid. nih.govyoutube.comyoutube.com Therefore, the effect of alytesin on gastric acid is context-dependent, demonstrating inhibition via central pathways and potential stimulation via peripheral mechanisms, similar to other peptides in its family. nih.govnih.gov
| Peptide | Effect on Gastric Acid Output (2 hr post-ICV administration) | Significance |
|---|---|---|
| Alytesin | Significant Reduction | p < 0.01 |
| Bombesin | Significant Reduction | p < 0.01 |
| Ranatensin (B1678805) | Significant Reduction | p < 0.01 |
| Litorin | Significant Reduction | p < 0.01 |
| Gastrin-Releasing Peptide (GRP) | Significant Reduction | p < 0.01 |
Actions on Extravascular Smooth Muscle
The bombesin family of peptides, which includes alytesin, was initially identified based on their ability to stimulate the contraction of smooth muscle. wikipedia.org This action is not limited to the vasculature and is prominent in various extravascular smooth muscle tissues, particularly in the gastrointestinal and urinary tracts. wikipedia.orgnih.govnih.gov Bombesin has been shown to be a potent stimulator of both circular and longitudinal smooth muscle preparations from all regions of the human stomach. karger.com Its effects are direct on the muscle cells and are not blocked by antagonists for acetylcholine, indicating a distinct signaling pathway. karger.comphysiology.org
Studies on isolated smooth muscle cells from the guinea pig stomach confirm that bombesin-related peptides induce a specific contractile response. physiology.orgphysiology.org Furthermore, research has demonstrated that bombesin causes dose-dependent contractions of the urinary bladders in rats and guinea pigs. nih.gov As a close analogue, alytesin is understood to share these stimulatory properties on extravascular smooth muscle. wikipedia.org
| Tissue | Species | Effect |
|---|---|---|
| Gastric Smooth Muscle (Circular & Longitudinal) | Human | Stimulates Contraction |
| Gastric Smooth Muscle Cells | Guinea Pig | Induces Contraction |
| Urinary Bladder | Rat | Induces Dose-Dependent Contraction |
| Urinary Bladder | Guinea Pig | Induces Dose-Dependent Contraction |
Central Nervous System (CNS) Effects
Alytesin exerts significant effects on the central nervous system, primarily related to the regulation of food intake and behavior. nih.gov Research demonstrates that when administered centrally or peripherally in neonatal chicks, alytesin induces short-term anorexigenic effects, signifying a potent CNS-mediated action on appetite. nih.gov The mechanism for this effect involves the activation of several key hypothalamic nuclei, including the regio lateralis hypothalami, nucleus dorsomedialis hypothalami, nucleus paraventricularis magnocellularis, nucleus perventricularis hypothalami, nucleus infundibuli hypothalami, and the nucleus ventromedialis hypothalami. nih.gov The hypothalamus is a critical brain region for integrating peripheral signals regarding energy status to regulate feeding behavior. youtube.comnih.gov The activation of these specific nuclei by alytesin underscores its role as a centrally acting peptide that modulates the neural circuits of energy homeostasis. nih.gov
Anorexigenic Effects in Animal Models
The appetite-suppressing, or anorexigenic, effects of alytesin have been clearly demonstrated in animal models. nih.gov In a study using neonatal chicks, both intracerebroventricular (ICV) and peripheral injections of alytesin resulted in a short-term reduction in feed intake. nih.gov The ICV administration of alytesin also led to a decrease in water intake when feed was available, an effect determined to be secondary to the reduction in eating. nih.gov These findings establish alytesin as an effective anorexigenic peptide in this animal model, with its actions being mediated through central hypothalamic pathways. nih.gov This property is shared with other anorexigenic peptides that act on the hypothalamus to control food consumption. nih.gov
| Administration Route | Effect on Feed Intake | Effect on Water Intake | Mediating Brain Region |
|---|---|---|---|
| Intracerebroventricular (Central) | Reduced (Short-term) | Reduced (Secondary to feed intake) | Hypothalamus |
| Peripheral | Reduced (Short-term) | Not specified | Hypothalamus |
Behavioral and Satiety Regulation
Alytesin's role in regulating satiety is directly linked to its actions within the hypothalamus. nih.gov Satiety, the feeling of fullness and the inhibition of hunger, is controlled by complex neural circuits in the brain that respond to hormonal and peptide signals. youtube.comnih.gov By activating multiple hypothalamic nuclei, alytesin influences these core satiety pathways. nih.gov The hypothalamus integrates various signals to control appetite, with specific neuronal populations promoting either hunger or satiety. youtube.comnih.gov
The behavioral effects of centrally administered alytesin in chicks appear to be specific to ingestion. nih.gov The study observed that the peptide did not cause an increase in behaviors unrelated to feeding, nor did it induce anxiety-related behavior patterns or affect pecking efficacy. nih.gov This suggests that alytesin's mechanism of action is targeted toward the regulation of satiety and feeding behavior rather than causing a general, non-specific change in activity or anxiety. nih.gov
Metabolic Regulation and Effects on Glucose Levels
Alytesin, a tetra-decapeptide originally isolated from the skin of the European midwife toad, Alytes obstetricans, is a close analogue of bombesin, another amphibian peptide. nih.gov Due to this structural similarity, the biological activities of alytesin are often compared to those of bombesin. semanticscholar.org While specific and extensive research on the direct effects of alytesin (trifluoroacetate salt) on metabolic regulation and glucose levels is limited in publicly available literature, its relationship with bombesin provides a framework for understanding its potential actions. A 1970 study by V. Erspamer and colleagues investigated some of the pharmacological actions of alytesin and bombesin, and its indexing with the Medical Subject Heading (MeSH) "Blood Glucose*" suggests that the effects on blood glucose were examined. nih.gov However, the detailed findings of this specific study are not widely available in current databases.
Given the analogous nature of alytesin and bombesin, the well-documented effects of bombesin on glucose metabolism offer significant insights. It is important to note that the following findings are based on studies of bombesin and may not be fully representative of the actions of alytesin.
Research has shown that bombesin can influence glucose homeostasis by acting on the pancreas. frontiersin.org Studies on isolated perfused rat pancreas have demonstrated that bombesin enhances glucose-induced insulin (B600854) secretion in a dose-dependent manner. nih.gov In human subjects, intravenous infusion of bombesin was found to potentiate the insulin response to a glucose challenge, suggesting it may act as a glucose-dependent insulinotropic peptide. semanticscholar.org This means that bombesin's ability to stimulate insulin release is more pronounced in the presence of elevated blood glucose levels. semanticscholar.org
Furthermore, bombesin has been shown to stimulate the release of not only insulin but also glucagon (B607659) from the pancreas. frontiersin.orgnih.gov In one study, bombesin infusion in healthy volunteers led to a significant rise in both plasma insulin and pancreatic glucagon concentrations. frontiersin.org The stimulation of glucagon, a hormone that raises blood glucose levels, indicates a complex regulatory role for bombesin-like peptides in glucose metabolism.
The central nervous system also appears to be a target for bombesin's effects on glucose regulation. When administered into the central nervous system of rats, bombesin has been observed to cause hyperglycemia. oup.com This effect is thought to be mediated by an increase in sympathetic nervous system activity, leading to increased epinephrine (B1671497) secretion from the adrenal glands. oup.com This rise in epinephrine can, in turn, lead to a relative decrease in plasma insulin and an increase in plasma glucagon, ultimately resulting in higher blood glucose levels. oup.com
The table below summarizes the observed effects of bombesin on the secretion of key metabolic hormones from various studies. It is presented here to illustrate the potential, though not confirmed, actions of its analogue, alytesin.
| Hormone | Effect of Bombesin | Experimental Model | Reference |
| Insulin | Potentiation of glucose-induced secretion | Isolated perfused rat pancreas | nih.gov |
| Insulin | Potentiation of glucose-induced secretion | Healthy human volunteers | semanticscholar.org |
| Insulin | Stimulation of secretion | Healthy human volunteers | frontiersin.org |
| Glucagon | Stimulation of secretion | Healthy human volunteers | frontiersin.org |
| Insulin | Stimulation of secretion | Isolated perfused dog pancreas | nih.gov |
| Glucagon | Stimulation of secretion | Isolated perfused dog pancreas | nih.gov |
Structure Activity Relationship Sar Studies of Alytesin and Its Analogs
Identification of Key Residues for Receptor Recognition and Binding
The biological activity of alytesin (B13181) and related peptides is critically dependent on their C-terminal sequence. Research has consistently shown that the C-terminal octapeptide fragment retains significant biological activity, while the N-terminal portion is less critical for receptor binding, though it can influence potency and selectivity.
The highly conserved C-terminal heptapeptide (B1575542) sequence, Trp-Ala-Val-Gly-His-Leu-Met-NH2, shared between bombesin (B8815690) and gastrin-releasing peptide (GRP), is considered essential for high-affinity binding to their cognate receptors. researchgate.net For alytesin, which has a similar C-terminal structure, these residues are paramount for its interaction with bombesin receptors (BB1, BB2, and BB3). chemsrc.comwikipedia.org
Key amino acid residues within this C-terminal domain that are crucial for receptor binding and activation include:
Tryptophan (Trp) at position 8: This residue is a critical determinant for high-affinity binding.
Histidine (His) at position 12: The imidazole (B134444) side chain of histidine is vital for the biological activity of the peptide.
Leucine (Leu) and Methionine (Met) at positions 13 and 14: These C-terminal residues, particularly the C-terminal methioninamide, are essential for full agonist activity.
Studies involving single-point mutations in bombesin receptors have further elucidated the specific receptor amino acids that interact with these key peptide residues, highlighting the importance of residues like Gln120, Pro198, Arg287, and Ala307 for agonist binding. researchgate.net
Table 1: Key Residues in Bombesin-like Peptides for Receptor Interaction
| Position | Amino Acid | Role in Receptor Interaction |
| 8 | Tryptophan (Trp) | Essential for high-affinity binding. |
| 12 | Histidine (His) | Crucial for biological activity. |
| 13 | Leucine (Leu) | Contributes to agonist activity. |
| 14 | Methionine (Met) | The C-terminal amide is critical for full potency. |
Impact of N-terminal and C-terminal Modifications on Biological Activity
Modifications at both the N-terminus and C-terminus of alytesin and its analogs have been explored to modulate their biological activity, stability, and receptor selectivity.
N-terminal Modifications: While the N-terminal sequence is generally considered less critical for receptor binding, modifications in this region can significantly impact the peptide's properties. nih.gov For instance, the addition of various functional groups or peptide sequences can alter the pharmacokinetic profile of the analog. nih.govccspublishing.org.cnrsc.org N-terminal acetylation is a common modification that can increase peptide stability by preventing degradation by aminopeptidases. nih.gov The pKa value of the N-terminal amine is lower than that of lysine (B10760008) side-chain amines, allowing for selective modifications under controlled pH conditions. ccspublishing.org.cnmdpi.com Reductive alkylation of the N-terminus can preserve the positive charge, which in some cases is crucial for maintaining bioactivity. nih.gov
C-terminal Modifications: The C-terminus is a hot spot for modifications aimed at altering the pharmacological profile from agonistic to antagonistic. The C-terminal amide is a common feature of many bioactive peptides, including alytesin, and is often crucial for full biological activity. bohrium.com This amidation neutralizes the negative charge of the C-terminal carboxyl group, which can enhance receptor interaction and increase resistance to carboxypeptidases, thereby prolonging the peptide's half-life. nih.govfrontiersin.orgnih.gov The removal or modification of the C-terminal methionine is a key strategy in the development of bombesin receptor antagonists. nih.gov
Table 2: Effects of Terminal Modifications on Peptide Activity
| Modification | Location | General Effect |
| Acetylation | N-terminus | Increases stability against enzymatic degradation. nih.gov |
| Reductive Alkylation | N-terminus | Preserves positive charge, potentially maintaining bioactivity. nih.gov |
| Amidation | C-terminus | Often essential for full biological activity and stability. bohrium.com |
| Removal/Modification of Met | C-terminus | Can convert an agonist into an antagonist. nih.gov |
Design and Synthesis of Alytesin Analogs with Modulated Pharmacological Profiles
The design and synthesis of alytesin analogs have been driven by the desire to create molecules with improved therapeutic potential, such as enhanced receptor selectivity, increased stability, and altered signaling properties (e.g., agonists vs. antagonists). nih.govcapes.gov.brnih.govnih.govgoogle.comnih.govgoogle.com
Amino acid substitutions are a fundamental tool in SAR studies to probe the role of individual residues and to fine-tune the pharmacological properties of peptides. elifesciences.orgnih.govwikipedia.org The natural variation between alytesin and bombesin provides a direct example of the impact of such substitutions. Alytesin differs from bombesin at two positions, with Glycine at position 2 instead of Glutamine, and Threonine at position 6 instead of Asparagine. nih.gov While the C-terminal region dictates the primary binding, these substitutions in the N-terminal region can modulate the potency and receptor subtype selectivity.
Systematic substitutions within the bombesin sequence have revealed that:
Replacing the histidine at position 12 with a D-amino acid, such as D-Phe, can lead to the development of antagonists. nih.gov
Substitutions at position 11 with conformationally restricted amino acids have been used to develop analogs with enhanced selectivity for the BB3 receptor. nih.gov
A significant focus of analog design has been the development of potent and selective bombesin receptor antagonists for potential use in cancer therapy and other conditions where bombesin-like peptides act as growth factors. nih.govsnmjournals.orgnih.govmdpi.com The general strategy for converting a bombesin agonist into an antagonist involves key modifications in the C-terminal region. nih.gov
A common approach is the deletion of the C-terminal methionine and the introduction of a reduced peptide bond or a stable linker between residues 13 and 14. For example, the antagonist RC-3095 features a D-Tpi residue at position 6 and a CH2NH reduced bond between Leu13 and Leu14. nih.gov Another strategy involves replacing the C-terminal Leu-Met-NH2 with Sta-Leu-NH2, where Sta is the non-proteinogenic amino acid statine. This modification has been shown to confer potent antagonistic properties. mdpi.com
Table 3: Examples of Bombesin Analogues with Antagonistic Activity
| Analog | Key Modifications | Receptor Target |
| [D-Phe12]Bn | Substitution of His12 with D-Phe. nih.gov | Bombesin Receptors |
| RC-3095 | D-Tpi6, Leu13, ψ(CH2NH)-Leu14. nih.gov | Bombesin/GRP Receptors |
| [Sta13]BBN(6-14) | Replacement of Leu13-Met14 with Sta-Leu. mdpi.com | GRP-R |
| Demobesin 1 | D-Phe6, Leu-NHEt13, des-Met14 with a chelator at the N-terminus. snmjournals.org | GRP Receptor |
Synthetic Methodologies for Alytesin Trifluoroacetate Salt and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis, a technique pioneered by Robert Bruce Merrifield, forms the cornerstone of Alytesin (B13181) synthesis. mdpi.com The fundamental concept involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble, macroscopic resin support. mdpi.com This approach facilitates the removal of excess reagents and byproducts by simple filtration and washing, which drives the reaction to completion. snmjournals.org
The synthesis process begins at the C-terminus of the peptide and proceeds towards the N-terminus. snmjournals.org Each incoming amino acid has its α-amino group temporarily blocked by a protecting group to prevent self-polymerization. nih.gov Reactive side chains of the amino acids are also protected with semi-permanent protecting groups. nih.gov A typical SPPS cycle involves:
Attachment: The first, C-terminal amino acid is covalently linked to the insoluble resin support.
Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed.
Coupling: The next protected amino acid is activated and coupled to the newly freed amino group, forming a peptide bond.
Washing: Excess reagents and byproducts are washed away.
This cycle is repeated until the entire peptide sequence is assembled. Finally, the semi-permanent side-chain protecting groups are removed, and the completed peptide is cleaved from the resin support. nih.govmdpi.com
Two principal protecting group strategies are commonly used in SPPS:
Boc/Bzl Strategy: This method utilizes a tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection. The Boc group is acid-labile and is removed by treatment with a moderate concentration of trifluoroacetic acid (TFA). researchgate.net Side-chain protection is typically achieved with benzyl-based (Bzl) groups, which require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for removal during the final cleavage step. mdpi.com
Fmoc/tBu Strategy: This is often the method of choice due to its milder conditions. nih.gov It employs a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection, which is typically removed using a solution of piperidine in an organic solvent. wikipedia.org The side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu), allowing for their removal and the cleavage of the peptide from the resin simultaneously with a high concentration of TFA. mdpi.com This "orthogonal" approach, where the N-terminal and side-chain protecting groups are removed under different chemical conditions, is advantageous for synthesizing complex or modified peptides. wikipedia.org
Strategies for Obtaining Alytesin and its Analogs
Strategies for synthesizing Alytesin and its analogs focus on both the faithful reproduction of the natural peptide and the creation of novel variants with modified properties, such as enhanced stability, receptor affinity, or functionality for specific applications like medical imaging. nih.govbiosyn.commerckmillipore.com
The direct synthesis of Alytesin follows the standard SPPS protocols described above. As Alytesin is a close analog of Bombesin (B8815690), methods developed for Bombesin synthesis are directly applicable. qyaobio.com For instance, Fmoc-based SPPS has been successfully used to synthesize Bombesin and its analogs, representing a milder alternative to the harsher conditions of Boc-based methods. researchgate.net
The generation of Alytesin analogs involves several key strategies:
Amino Acid Substitution: One of the most common strategies is the substitution of one or more amino acids in the sequence. researchgate.net This can involve replacing an amino acid with its D-isomer to increase resistance to enzymatic degradation or introducing unnatural amino acids to improve pharmacological properties. biosyn.com For example, in Bombesin analogs, unnatural amino acid substitutions at potential cleavage sites, such as replacing Valine with tert-Leucine (Tle) or Histidine with N-methyl-Histidine (NMe-His), have been shown to improve in vivo stability and tumor uptake. nih.gov
Modification for Radiolabeling: For diagnostic and therapeutic applications, Alytesin analogs are often designed to incorporate chelating agents that can bind to radionuclides. This is typically achieved by conjugating a bifunctional chelator, such as DOTA (dodecanetetraacetic acid), to the N-terminus of the peptide during SPPS. snmjournals.orgnih.gov These modified peptides can then be complexed with radioisotopes like 68Ga, 111In, or 177Lu for use in positron emission tomography (PET) imaging or targeted radionuclide therapy. mdpi.commdpi.comresearchgate.net
Structural Stabilization: To overcome the inherent instability of peptides in vivo, analogs can be designed with more robust structures. One approach involves creating peptide constructs where the core Bombesin/Alytesin sequence is stabilized by incorporating it into a more rigid scaffold, such as a knottin. Knottins are small, disulfide-rich proteins with high stability against heat and proteases. nih.gov
Combinatorial Libraries: To explore a wide range of potential analogs efficiently, combinatorial chemistry techniques like parallel synthesis or "split-and-mix" synthesis can be employed. qyaobio.comcreative-peptides.com These methods allow for the simultaneous creation of large libraries of related peptides, which can then be screened for desired activities. qyaobio.com
Role of Trifluoroacetic Acid (TFA) in Peptide Synthesis and Purification
Trifluoroacetic acid (TFA) is a strong organic acid that plays a critical and multifaceted role in the synthesis of peptides like Alytesin, particularly when using the widely adopted Fmoc/tBu SPPS strategy. nih.gov Its primary functions are as a final cleavage reagent and as an additive in the purification process.
In Fmoc-based SPPS, the final step involves the simultaneous removal of the acid-labile side-chain protecting groups and the cleavage of the synthesized peptide from the solid-phase resin. mdpi.commdpi.com This is typically accomplished using a high concentration of TFA, often 95% in water. merckmillipore.com
To prevent reactive cationic species, which are generated during the deprotection of side chains, from modifying sensitive amino acid residues (like Tryptophan, Cysteine, or Methionine), "scavengers" are added to the TFA cleavage cocktail. merckmillipore.com The exact composition of the cleavage cocktail is tailored to the peptide's amino acid sequence.
Table 1: Examples of Common TFA Cleavage Cocktails
| Reagent Name/Composition | Components | Primary Use/Notes |
|---|---|---|
| Standard Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Suitable for a broad range of peptides without sensitive residues. TIS (Triisopropylsilane) acts as a scavenger. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Effective for peptides containing Cysteine, Methionine, Tryptophan, or Tyrosine. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A milder, less odorous formulation good for scavenging trityl groups. Not recommended for peptides with Cysteine or Methionine. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Ideal for the cleavage and deprotection of peptides containing sulfonyl-protected Arginine. |
Source: Adapted from various peptide synthesis guides.
Beyond cleavage, TFA is also commonly used as a mobile phase additive in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for purifying synthetic peptides. Small concentrations of TFA (typically 0.1%) in the mobile phase serve as an ion-pairing agent, protonating basic residues and sharpening the peaks, which leads to better separation and resolution. mdpi.com
Due to the use of TFA in both the final cleavage step and the HPLC purification, the final lyophilized peptide product is typically isolated as a trifluoroacetate (B77799) salt. biosyn.com During the synthesis and purification process, the free amino groups of the peptide, including the N-terminus and the side chains of basic residues like Lysine (B10760008), Arginine, and Histidine, become protonated. The negatively charged trifluoroacetate anions (CF₃COO⁻) then form ionic bonds with these positively charged sites on the peptide. biosyn.com Therefore, the isolated product is not the free peptide but rather Alytesin trifluoroacetate salt.
While the TFA salt form is a standard and often unavoidable consequence of modern peptide synthesis, the presence of residual trifluoroacetate counter-ions can have unintended and significant consequences in biological research assays. biosyn.com Free TFA is typically removed during lyophilization, but the ionically bound trifluoroacetate remains with the peptide. mdpi.com
The presence of trifluoroacetate in a peptide preparation can interfere with cellular assays, potentially leading to inaccurate or irreproducible results. snmjournals.orgbiosyn.com Research has shown that TFA can exert direct biological effects on cells, which may be mistakenly attributed to the peptide itself.
The influence of TFA can be dose-dependent and cell-type specific. In some instances, it has been found to inhibit cellular proliferation, while in others, it can stimulate cell growth. snmjournals.orgmdpi.com
Table 2: Reported Effects of Trifluoroacetate (TFA) on Cell-Based Assays
| Effect | Cell Type | Effective Concentration | Reference Finding |
|---|---|---|---|
| Inhibition of Proliferation | Fetal Rat Osteoblasts & Chondrocytes | As low as 10 nM | TFA was found to reduce cell numbers in a dose-dependent manner. mdpi.com A 10% inhibition of osteoblast growth was observed at 100 nM. mdpi.com |
| Stimulation of Cell Growth / Protein Synthesis | C6 Glioma Cells | 0.5 - 7.0 mM | Exposure to TFA for 1 to 5 days elevated [³H]leucine incorporation, suggesting stimulated cell growth and enhanced protein synthesis. mdpi.com |
| Allosteric Modulation | Glycine Receptor (GlyR) | Not specified | TFA was found to act as an unintended allosteric modulator of the glycine receptor. snmjournals.orgmdpi.com |
Source: Compiled from research on the biological effects of TFA.
These findings underscore the importance of considering the potential impact of TFA counter-ions when interpreting data from cell-based experiments. For sensitive biological applications, it may be necessary to perform a salt exchange procedure, replacing the trifluoroacetate with a more biologically benign counter-ion, such as acetate or hydrochloride. snmjournals.org
Implications of Residual Trifluoroacetate in Research Assays
Allosteric Modulation of Receptors (e.g., Glycine Receptor)
Allosteric modulation refers to the process by which a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's conformational and functional properties. This modulation can either enhance (positive allosteric modulation) or diminish (negative allosteric modulation) the effect of the endogenous ligand. Glycine receptors (GlyRs) are crucial inhibitory ligand-gated ion channels in the central nervous system, and their allosteric modulation presents a significant area for therapeutic intervention in conditions like chronic pain and epilepsy. nih.govnih.gov
While Alytesin is a well-known bombesin-like peptide, its specific activity as an allosteric modulator of the glycine receptor is not extensively documented in publicly available scientific literature. However, the study of allosteric modulation of GlyRs by various compounds, including neurosteroids, cannabinoids, and certain cations like zinc, is a robust field of research. nih.govnih.gov These modulators can influence the receptor's affinity for glycine, the channel's opening probability, or its desensitization rate. nih.govdigitellinc.com
The interaction of modulators with GlyRs can be complex and state-dependent, with some compounds showing preference for the resting, open, or desensitized states of the receptor. nih.gov The identification of specific binding sites for allosteric modulators, often located within the transmembrane domains or at subunit interfaces, is crucial for the rational design of novel therapeutic agents. biorxiv.orgfrontiersin.org
Table 1: General Characteristics of Allosteric Modulators of Glycine Receptors
| Feature | Description |
|---|---|
| Binding Site | Topographically distinct from the orthosteric glycine-binding site. |
| Mechanism of Action | Induces a conformational change that alters the receptor's response to glycine. |
| Types of Modulation | Positive (potentiation of glycine effect), negative (inhibition of glycine effect), or neutral (no change in efficacy but may affect other properties). |
| Therapeutic Potential | Offers the potential for more subtle and targeted receptor modulation compared to direct agonists or antagonists, which may lead to fewer side effects. frontiersin.org |
| Examples of Modulators | Ethanol, neurosteroids, cannabinoids, tropeines, general anesthetics, and zinc. nih.govnih.gov |
Strategies for Counter-Ion Conversion (e.g., to Hydrochloride Salts)
Synthetic peptides produced by solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry, are typically isolated as trifluoroacetate (TFA) salts. lifetein.commdpi.com This is because trifluoroacetic acid is commonly used in the cleavage step to release the peptide from the resin and during purification by reverse-phase high-performance liquid chromatography (RP-HPLC). lifetein.comnih.gov While effective for synthesis and purification, the presence of the trifluoroacetate counter-ion can be problematic for subsequent biological assays due to its potential toxicity and its ability to alter the peptide's secondary structure and solubility. lifetein.comtoxicdocs.org Therefore, it is often necessary to exchange the TFA counter-ion for a more biocompatible one, such as chloride (from hydrochloric acid, HCl) or acetate. nih.gov
Several methods have been developed for this counter-ion conversion. The most common approach involves dissolving the peptide TFA salt in an aqueous solution of a stronger acid, such as hydrochloric acid, followed by lyophilization (freeze-drying). lifetein.comtoxicdocs.orgpeptide.com This process is often repeated multiple times to ensure complete exchange. lifetein.comlifetein.com The rationale is that the stronger acid will protonate the trifluoroacetate, allowing the volatile trifluoroacetic acid to be removed during lyophilization, while the desired counter-ion (e.g., chloride) forms a salt with the positively charged residues of the peptide. toxicdocs.org
Other strategies for TFA removal and exchange include ion-exchange chromatography, where the peptide is passed through a resin pre-loaded with the desired counter-ion, and specialized RP-HPLC methods that use mobile phases containing the desired acid (e.g., acetic acid or HCl) instead of TFA. lifetein.comtoxicdocs.orgomizzur.combio-works.com The choice of method can depend on the properties of the peptide, such as its hydrophobicity and stability in acidic conditions. lifetein.comtoxicdocs.org
A typical procedure for converting a peptide's trifluoroacetate salt to its hydrochloride salt involves the following steps:
Dissolve the peptide in distilled water or a suitable buffer. lifetein.com
Add a solution of hydrochloric acid to achieve a final concentration that facilitates the exchange without degrading the peptide (e.g., 2-100 mM). mdpi.comlifetein.com
Allow the solution to stand for a short period to ensure equilibrium. lifetein.compeptide.com
Freeze the solution rapidly, for instance, in liquid nitrogen. lifetein.compeptide.com
Lyophilize the frozen solution overnight to remove the solvent and volatile TFA. lifetein.compeptide.com
Repeat the dissolution, addition of HCl, and lyophilization steps as necessary to achieve the desired level of TFA removal. lifetein.comlifetein.com
Table 2: Comparison of Trifluoroacetate and Hydrochloride Peptide Salts
| Property | Trifluoroacetate (TFA) Salt | Hydrochloride (HCl) Salt |
|---|---|---|
| Origin | Commonly results from standard SPPS and RP-HPLC procedures. mdpi.com | Obtained after a specific counter-ion exchange procedure. mdpi.com |
| Biocompatibility | Potential for cytotoxicity and interference in biological assays. nih.gov | Generally considered more biocompatible and suitable for in vivo studies. bio-works.com |
| Physicochemical Effects | May alter peptide conformation, solubility, and aggregation properties. lifetein.com | Can also influence peptide properties, but is often the preferred salt form for pharmaceutical applications. |
| Removal | Requires specific chemical or chromatographic procedures for exchange. toxicdocs.org | N/A |
Advanced Research Methodologies and Analytical Approaches for Peptide Studies
Mass Spectrometry (e.g., MALDI-TOF, MS/MS) for Peptide Identification and Confirmation
Mass spectrometry stands as a cornerstone technique for the definitive identification and characterization of peptides. In the context of alytesin (B13181) and its analogues, methods like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and tandem mass spectrometry (MS/MS) are indispensable.
Tandem mass spectrometry is a powerful tool for defining the proteome. nih.gov In a typical "shotgun" proteomics approach, proteins are cleaved into smaller peptides, which are then separated and sequentially fragmented to produce mass spectra. nih.gov The fragmentation of a peptide ion, which is selected and isolated, provides information about its amino acid sequence. youtube.com This process, known as an MS2 scan, yields fragment ions (commonly b and y ions) whose mass-to-charge ratios can be used to deduce the peptide's sequence. nih.govyoutube.com
For novel peptides discovered from natural sources, such as alytesin from amphibian skin, mass spectrometry is crucial for initial identification. Peptide Mass Fingerprinting (PMF) is a high-throughput method that involves digesting the protein of interest with a proteolytic enzyme, like trypsin, to generate a unique set of peptide fragments. youtube.com The masses of these fragments are then determined using MALDI-TOF MS and compared against theoretical masses from protein databases for identification. youtube.com While highly effective, a limitation of PMF is that the protein of interest must already be in a database. youtube.com
The challenge in analyzing MS/MS data lies in distinguishing true signal peaks from background noise. nih.gov Advanced filtering methods are often employed to enhance the accuracy of peptide identification. nih.gov Furthermore, for short peptides, which can be challenging to identify due to poor fragmentation or the high likelihood of isobaric ions, combining MS/MS data with retention time information from liquid chromatography (LC) can significantly improve identification confidence. nih.gov
Table 1: Key Mass Spectrometry Techniques in Peptide Research
| Technique | Application | Key Information Obtained |
|---|---|---|
| MALDI-TOF MS | Peptide Mass Fingerprinting (PMF) | Molecular weights of peptide fragments for protein identification. |
| MS/MS | Peptide Sequencing | Amino acid sequence information from fragmentation patterns. |
| LC-MS/MS | Complex Peptide Mixture Analysis | Separation of peptides followed by sequencing for comprehensive proteomic studies. |
Spectroscopic Techniques (e.g., Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy - ATR-FTIR)
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive technique used to study the secondary structure of peptides and their interactions with lipid membranes. usc.edu.conih.gov This method is particularly advantageous for studying peptides in aqueous solutions or when interacting with lipid bilayers, as it minimizes interference from water, a strong infrared absorber. wikipedia.orgmdpi.com
ATR-FTIR operates on the principle of total internal reflection, where an infrared beam passes through a crystal with a high refractive index. wikipedia.org The beam reflects off the internal surface that is in contact with the sample, creating an evanescent wave that penetrates a short distance into the sample (typically 0.5 to 2 micrometers). wikipedia.orgyoutube.com This interaction allows for the acquisition of an infrared spectrum of the sample's surface layer. youtube.com
In studies of alytesin's analogue, alyteserin-1c (B1578633), ATR-FTIR has been employed to investigate conformational changes upon binding to model membranes. usc.edu.conih.gov For instance, research has shown that alyteserin-1c undergoes a transition from β-sheet/turn structures to β-sheet/α-helix structures after binding with model membranes. usc.edu.conih.gov The presence of trifluoroacetate (B77799) (TFA) ions from peptide purification can interfere with the amide I spectral region, which is crucial for secondary structure analysis. Therefore, it is important to either subtract the spectral contribution of TFA or perform an ion exchange to obtain clear IR spectra. mdpi.com
The technique is also valuable for quality control and authenticity assessment of various substances, highlighting its versatility. mdpi.comnih.gov In the context of peptide-membrane interactions, ATR-FTIR provides insights into how the lipid environment influences the peptide's folding, which is often critical for its biological activity. usc.edu.conih.gov
Calorimetric Methods (e.g., Differential Scanning Calorimetry - DSC) for Membrane Interaction Studies
Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique used to measure the heat changes that occur in a sample during a controlled temperature change. ucm.esspringernature.com It is a non-perturbing method that is particularly well-suited for characterizing the interactions between peptides and lipid membranes. ucm.esnih.govnih.gov
DSC experiments provide valuable information on the thermotropic phase behavior of lipid bilayers and how this is altered by the incorporation of molecules like peptides. nih.govdoi.org The technique measures the heat difference between a sample cell (containing the peptide and lipid vesicles) and a reference cell (containing a buffer) as they are heated or cooled at the same rate. ucm.es Phase transitions in the lipid membrane, such as the transition from a gel phase to a liquid-crystalline phase, are associated with an absorption or release of heat, which is detected by the instrument. ucm.es
Studies on alyteserin-1c, an analogue of alytesin, have utilized DSC to investigate its effect on model membranes that mimic those of bacteria and mammalian cells. usc.edu.conih.gov These studies revealed that alyteserin-1c and a more cationic analogue had a significant fluidizing effect on membranes composed of phosphatidylcholine (PC) alone or in a mixture with phosphatidylglycerol (PG). usc.edu.conih.gov This fluidization indicates a strong interaction between the peptide and the lipid bilayer, which is a key aspect of the mechanism of action for many antimicrobial peptides. usc.edu.conih.gov
The analysis of DSC data can provide thermodynamic parameters of the lipid phase transition, such as the transition temperature (Tm) and the enthalpy of the transition (ΔH). Changes in these parameters in the presence of a peptide can indicate whether the peptide is binding to the surface of the membrane, inserting into the lipid core, or causing other structural perturbations. ucm.esnih.gov
Table 2: DSC Parameters in Peptide-Membrane Interaction Studies
| Parameter | Description | Implication of Change with Peptide |
|---|---|---|
| Transition Temperature (Tm) | The temperature at which the lipid bilayer transitions from a gel to a liquid-crystalline state. | A shift or broadening can indicate peptide insertion and membrane fluidization or stabilization. |
| Enthalpy (ΔH) | The amount of heat absorbed during the phase transition. | A decrease often suggests a disruption of lipid packing by the peptide. |
Molecular Dynamics (MD) Simulations for Investigating Peptide Behavior
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govyoutube.com This method provides a detailed, atomistic view of biomolecular systems, capturing their behavior at a very fine temporal resolution. nih.gov In the context of peptides like alytesin, MD simulations offer invaluable insights into their conformational dynamics, interactions with membranes, and mechanisms of action that can be difficult to observe experimentally. nih.govmdpi.com
MD simulations have been used to complement experimental techniques like DSC and ATR-FTIR in studying the interaction of alyteserin-1c and its analogues with model membranes. usc.edu.conih.govmdpi.com These simulations can reveal the specific orientation and depth of insertion of the peptide into the lipid bilayer. mdpi.com For example, MD simulations have shown that the carboxy-terminal of an alyteserin-1c analogue can insert into the surface of PC/PG membranes, leading to increased membrane fluidity. usc.edu.conih.gov
The process of setting up an MD simulation involves building a realistic atomistic model of the system, which includes the peptide, the lipid bilayer, and the surrounding solvent. youtube.com The interactions between atoms are described by a force field, which is a set of equations and parameters that define the potential energy of the system. youtube.com The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities at subsequent time steps. youtube.com
MD simulations can be used to investigate a variety of phenomena, including the stability of peptide pores in membranes, the process of spontaneous peptide insertion, and the detection of allosteric sites. qub.ac.uknih.govnih.gov For instance, simulations can help to understand why some peptides, like alamethicin, show a strong preference for an inserted state in the membrane, while others may remain on the surface. nih.gov
Gene Expression Analysis Techniques (e.g., cDNA Library Screening, RACE PCR)
The discovery of novel peptides like alytesin from natural sources often begins with the analysis of gene expression in the source organism. researchgate.net Techniques such as cDNA library screening and Rapid Amplification of cDNA Ends (RACE) PCR are fundamental to identifying the genes that encode these peptides. nih.govwikipedia.org
A cDNA library is a collection of cloned DNA sequences that are complementary to the mRNA molecules present in a particular tissue or cell type at a specific time. nih.gov Screening a cDNA library made from the skin secretions of an amphibian like Alytes obstetricans can lead to the isolation of clones containing the gene for alytesin. nih.govnih.govresearchgate.net Traditional screening methods often involve hybridization with labeled DNA probes, but PCR-based methods have accelerated this process. nih.gov
RACE is a PCR-based technique used to obtain the full-length sequence of an RNA transcript when only a small internal sequence is known. nih.govwikipedia.org This is particularly useful for determining the 5' and 3' untranslated regions (UTRs) of the mRNA, which are important for understanding gene regulation. nih.gov The process involves reverse transcribing the mRNA to create cDNA and then using a gene-specific primer along with a generic primer that binds to an appended tail to amplify the unknown ends of the transcript. wikipedia.org
More broadly, gene expression analysis can be conducted on a larger scale using techniques like RNA sequencing (RNA-seq). This allows for the profiling of the entire transcriptome of a tissue, providing a comprehensive view of all the genes being expressed. frontiersin.orgmdpi.com Differential gene expression analysis, for example using tools like DESeq2, can then be used to compare gene expression levels under different conditions or at different developmental stages, helping to identify genes involved in specific biological processes. nih.govyoutube.com Such analyses can provide context for the function of peptides like alytesin by revealing co-expressed genes or pathways. nih.govnih.gov
In vitro Receptor Binding and Functional Assays
To understand the biological activity of a peptide like alytesin, it is essential to study its interactions with its cellular receptors and its subsequent effects on cell function. In vitro receptor binding and functional assays are critical for this purpose. nih.govnih.gov
Receptor binding assays are used to determine the affinity and specificity with which a peptide binds to its receptor. These assays typically involve incubating a labeled version of the peptide with cells or cell membranes that express the receptor of interest. By measuring the amount of bound peptide at different concentrations, a binding curve can be generated, from which the dissociation constant (Kd), a measure of binding affinity, can be calculated.
Functional assays, on the other hand, measure the biological response that occurs after the peptide binds to its receptor. nih.govnih.gov Alytesin is a bombesin-like peptide, and bombesin (B8815690) is known to have a wide range of pharmacological actions, including effects on smooth muscle and stimulation of gastrin-releasing peptide receptors. documentsdelivered.com Therefore, functional assays for alytesin could include measuring changes in intracellular calcium levels, activation of specific signaling pathways (e.g., STAT3), or physiological responses in isolated tissues. frontiersin.org
For antimicrobial peptides, functional assays often involve assessing their ability to kill bacteria or inhibit their growth. For peptides that interact with the immune system, assays might measure the activation of immune cells, such as macrophages, or the release of cytokines. nih.govyoutube.com These in vitro assays provide a controlled environment to dissect the molecular mechanisms of peptide action and are crucial for the development of therapeutic applications. nih.gov
Comparative and Evolutionary Peptidomics of Alytesin and Amphibian Secretions
Alytesin's Place within the Diversified Anuran Peptide Repertoire
Anuran skin is a veritable factory of bioactive substances, including a wide range of neuroactive peptides and antimicrobial peptides (AMPs). uol.de These compounds are synthesized in specialized granular glands in the skin and can be released in response to stress or injury. nih.govnih.gov Neuroactive peptides found in amphibian skin often have counterparts in the nervous and gastrointestinal systems of other vertebrates. uol.de
Alytesin (B13181) is classified as a bombesin-like peptide, a family initially discovered in amphibian skin and named after the European fire-bellied toad, Bombina bombina. wikipedia.orgnih.gov These peptides are known for their ability to stimulate smooth muscle contraction. wikipedia.org The bombesin-like peptide family is divided into three main subfamilies:
The Bombesin (B8815690) group: Includes bombesin and alytesin. wikipedia.org
The Ranatensin (B1678805) group: Includes ranatensins and litorin. wikipedia.org
The Phyllolitorin group: Includes Leu(8)- and Phe(8)-phyllolitorins. wikipedia.org
Alytesin was first isolated from the skin of the midwife toad, Alytes obstetricans, a member of the Alytidae family. nih.govnih.gov Research on a related species, Alytes maurus, has confirmed the presence of alytesin, which is co-secreted with various antimicrobial peptides. sci-hub.senih.gov The alytesin precursor protein shows high sequence identity to bombesin-related peptides from other frogs, underscoring its place within this well-established family of neuroactive compounds. sci-hub.se The presence of these potent neuroactive peptides is considered a key component of the frog's defensive strategy against predators. nih.gov
Comparison with Peptides from Other Frog Families (e.g., Bombinatoridae, Ranidae)
The composition of peptide arsenals in anuran skin varies significantly between different families, reflecting distinct evolutionary paths. A comparison of peptides from Alytidae (containing alytesin) with those from Bombinatoridae and Ranidae reveals both conserved themes and notable divergences.
Bombinatoridae: This family, which includes the genus Bombina, is the source of the namesake peptide, bombesin. nih.govamphibiaweb.org Alytesin and bombesin are closely related tetradecapeptides, differing by only a few amino acids. nih.govnih.govdocumentsdelivered.com Molecular studies on Alytes maurus have shown that the precursors for its antimicrobial peptides (alyteserins) bear a strong structural resemblance to those found in Bombina. sci-hub.senih.gov This molecular evidence suggests a close evolutionary relationship between the families Alytidae and Bombinatoridae. qub.ac.uk
Ranidae: The family Ranidae, which includes the widespread genus Rana (true frogs), produces a highly complex and species-specific array of antimicrobial peptides. nih.gov Unlike the more conserved bombesin-like peptides, the AMPs in Rana are incredibly diverse. Studies on North American frogs like Rana pipiens, Rana luteiventris, and Rana berlandieri have identified peptides belonging to several families, including brevinin-1, esculentin-2, ranatuerin-2, and temporins. nih.gov Notably, Rana pipiens skin also contains ranatensin, an endecapeptide from the ranatensin group of the bombesin-like peptide family, which is structurally related to alytesin and bombesin. nih.gov This demonstrates that while Ranidae has a distinct and highly diversified AMP profile, it also shares the broader family of bombesin-like neuroactive peptides.
Table 1: Comparison of Peptide Families in Anuran Families
| Family | Example Genus | Neuroactive Peptides (Bombesin-like) | Key Antimicrobial Peptide (AMP) Families |
|---|---|---|---|
| Alytidae | Alytes | Alytesin | Alyteserin-1, Alyteserin-2 |
| Bombinatoridae | Bombina | Bombesin | Bombinin |
| Ranidae | Rana | Ranatensin | Brevinin-1, Esculentin-2, Ranatuerin-2, Temporin |
Evolutionary Trajectories of Neuroactive Peptides versus Antimicrobial Peptides in Anurans
The evolutionary paths of neuroactive peptides and antimicrobial peptides in anurans show contrasting patterns. uol.denih.gov
Neuroactive Peptides: Signaling through neuropeptides is an ancient mechanism found across the animal kingdom. nih.gov In anurans, neuroactive peptides like alytesin tend to be more evolutionarily conserved. nih.gov These peptides often derive from genes that are also expressed in the brain and gut, suggesting they were co-opted for a defensive role in the skin. sci-hub.se The conservation of their structure is likely necessary to maintain their activity on the nervous and endocrine systems of potential predators, ensuring their effectiveness as a defensive weapon. uol.de
Antimicrobial Peptides (AMPs): In contrast, anuran AMPs exhibit tremendous diversity, even among closely related species. sci-hub.senih.gov This high variability is thought to be driven by an evolutionary arms race with a wide range of pathogens. mdpi.com The genetic structure of AMP precursors in anurans, however, shows some conserved motifs. For instance, studies suggest at least three different signal peptide motifs within AMP precursors, corresponding to distinct evolutionary lineages (Neobatrachia, Bombinatoridae, and Pipidae), which points towards a convergent evolution of the AMP system on multiple occasions. researchgate.net
There is a compelling hypothesis that AMPs, which are often co-secreted with neuroactive peptides, initially evolved to support the anti-predator function of neuropeptides. nih.gov By disrupting cell membranes (a cytolytic action), AMPs could enhance the delivery of neuroactive peptides into the predator's system. uol.denih.gov Their role as a primary defense against microorganisms may have been a secondary adaptation, an accessory benefit of their potent cytolytic properties. nih.govnih.gov
Adaptations of Skin Peptide Defenses in Response to Environmental Pressures
The amphibian integument is a critical interface between the animal and its environment, performing functions related to respiration, thermoregulation, and protection. nih.govmdpi.com The peptide defenses within the skin are not static; they are shaped by and respond to various environmental pressures.
Pathogen Pressure: One of the most significant environmental pressures is the threat of pathogens. The global decline of amphibian populations has been linked to pathogens like the chytrid fungus Batrachochytrium dendrobatidis. researchgate.netresearchgate.net The antimicrobial peptides in skin secretions represent a crucial first line of defense against such pathogens. researchgate.netdavidmoore.org.uk Studies have shown that species with more effective AMPs in vitro tend to be more resistant to chytridiomycosis. researchgate.net The diversity and potency of a species' AMP repertoire can therefore be a critical factor in its survival in pathogen-rich environments. researchgate.net
Environmental Stressors: Various environmental factors can impact the efficacy of these peptide defenses. Stress from factors like temperature changes, dehydration, or chemical pollutants can elevate glucocorticoid levels, which may inhibit the production and release of skin peptides. researchgate.netdavidmoore.org.uk This suggests that even if a species possesses a potent array of defensive peptides, environmental stressors could compromise its ability to deploy them effectively.
UV Radiation: Increased exposure to UV-B radiation due to ozone depletion poses another threat. mdpi.com Amphibian skin peptides can play a role in mitigating UV damage. Some peptides possess antioxidant properties that can help counteract the production of reactive oxygen species (ROS) triggered by UV-A radiation. mdpi.comnih.gov This protective function is another example of how the skin's chemical defense system is adapted to a range of environmental challenges. nih.gov
The complex interplay of these pressures drives the continuous evolution of the amphibian skin's peptide-based defense system, highlighting its crucial role in the adaptation and survival of anurans in diverse and changing habitats. uol.de
Future Research Directions and Academic Potential of Alytesin
Exploration of Unidentified Biological Roles and Receptor Targets
The known actions of Alytesin (B13181) and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), are mediated through a family of G-protein-coupled receptors: BB1 (NMB-preferring), BB2 (GRP-preferring), and the orphan receptor BB3. nih.govnih.gov Alytesin, as an amphibian bombesin (B8815690), shows high homology and affinity for the BB2 receptor. researchgate.net However, increasing evidence suggests the biological roles of this peptide family are more diverse than initially understood, pointing toward unidentified functions and potential interactions with novel receptor targets.
Future research is likely to focus on elucidating the role of Alytesin-like peptides in complex neurological processes. For instance, studies on GRP have revealed its involvement in recruiting specific cortical microcircuits to enhance fear memories, a function mediated through the selective activation of vasoactive intestinal peptide (VIP)-expressing neurons. biorxiv.org This suggests that Alytesin could be used as a tool to explore the peptidergic regulation of memory and emotional states. Furthermore, reports indicate a potential relationship between bombesin-like peptides and the dopaminergic system, opening avenues to investigate its role in reward, motivation, and motor control. nih.gov
The discovery of a bombesin-type signaling system in invertebrates, such as the starfish, points to a deep evolutionary origin for these peptides and their receptors. pnas.org This finding implies that the core functions of this system may be highly conserved, and that studying simpler organisms could reveal fundamental biological roles that have been maintained throughout animal evolution. The existence of additional receptor subtypes in non-mammalian vertebrates, such as a unique bombesin receptor in chickens, also suggests that further receptor variants may yet be discovered in other species, potentially including unidentified subtypes in mammals that could be targets for Alytesin. nih.gov
Development of Alytesin-based Research Tools and Probes
The high affinity and specificity of bombesin-like peptides for their receptors make them ideal candidates for development as research tools and diagnostic agents. snmjournals.org Alytesin's structural similarity to GRP, whose receptor (BB2) is often overexpressed in various human cancers like prostate, breast, and small cell lung cancer, makes it a valuable template for creating targeted probes. snmjournals.orgnih.gov
Key areas of development include:
Radiolabeled Probes: Analogs of bombesin have been successfully labeled with radioisotopes such as Indium-111 (¹¹¹In) and Iodine-125 (¹²⁵I). snmjournals.orgnih.gov These radiopharmaceuticals are being developed for non-invasive imaging techniques like Positron Emission Tomography (PET) to detect tumors expressing GRP receptors. snmjournals.orgnih.govnih.gov Future work could focus on optimizing Alytesin-specific analogs to enhance tumor uptake and improve pharmacokinetic profiles for clearer diagnostic imaging.
Fluorescent and Biotinylated Probes: The synthesis of peptides with fluorescent tags or biotin (B1667282) moieties allows for a range of in vitro applications. mskcc.org An Alytesin-based fluorescent probe could be used for flow cytometry and microscopy to visualize receptor distribution on cells and tissues. Biotinylated versions can be used in pull-down assays to isolate receptor complexes and identify interacting proteins, providing deeper insight into the signaling machinery. nih.govresearchgate.net
Genetically-Encoded Sensors: A significant advancement has been the creation of genetically-encoded GRP sensors. biorxiv.org These tools allow for real-time monitoring of peptide release and diffusion in living tissue, offering unprecedented spatial and temporal resolution of peptidergic signaling. biorxiv.org Developing a similar sensor for Alytesin or its specific receptor interactions would be a powerful asset for neurobiology and physiology research.
Stabilized Peptide Scaffolds: A major challenge for using peptides as research tools or therapeutics is their short half-life due to degradation by proteases. One innovative strategy is to engineer more stable structures. Research into modifying short peptides like bombesin with a "knottin"—a small, highly stable protein scaffold with a specific disulfide-knot structure—has shown promise in increasing stability while retaining receptor-binding ability. nih.gov Applying this technology to Alytesin could produce robust probes for prolonged in vivo studies.
Table 1: Examples of Bombesin-based Research Probes
| Probe Type | Modification | Application | Reference |
|---|---|---|---|
| Radiolabeled Analog | Chelated with ¹¹¹In | In vivo tumor imaging (prostate cancer) | snmjournals.org |
| Universal Radioligand | ¹²⁵I-[D-Tyr⁶, β-Ala¹¹, Phe¹³, Nle¹⁴]BBN(6-14) | Autoradiographic detection of bombesin receptor subtypes | nih.gov |
| Genetically-Encoded Sensor | GRP-based sensor | In vivo monitoring of peptide release in the brain | biorxiv.org |
| Stabilized Peptide | Bombesin peptide integrated with a knottin scaffold | Increased stability for potential therapeutic/diagnostic use | nih.gov |
Integration with Advanced Computational and Systems Biology Approaches
The complexity of peptide signaling necessitates the use of advanced computational and systems biology methods to fully understand the downstream effects of Alytesin-receptor interactions. nih.govnih.gov These approaches allow researchers to move beyond single-pathway analysis to a more holistic understanding of how Alytesin influences cellular and organismal physiology.
Computational methods are already being used to study the structural dynamics of bombesin. Accelerated molecular dynamics simulations, for example, have been employed to assess the conformational profile of bombesin in an aqueous environment, revealing how it folds and interacts with its surroundings. researchgate.net Such simulations are critical for the rational design of Alytesin analogs with improved affinity, selectivity, or stability. These models can predict how specific amino acid substitutions will affect the peptide's structure and its docking with receptor targets. researchgate.net
Systems biology integrates large-scale experimental data (e.g., genomics, proteomics) with computational modeling to construct and analyze complex biological networks. researchgate.netcnr.it By applying a systems approach, researchers can map the entire signaling cascade triggered by Alytesin binding to its receptor. This can uncover novel cross-talk between the bombesin receptor pathway and other signaling systems, such as the Sonic hedgehog pathway, which has been identified in the context of GRP in lung carcinoma. nih.gov This integrative strategy is essential for predicting the systemic effects of modulating Alytesin activity and for identifying previously unknown points of therapeutic intervention. ucla.edu
Comparative Functional Studies across Diverse Vertebrate Models
Alytesin is an amphibian peptide, while its most-studied counterparts, GRP and NMB, are mammalian. researchgate.netnih.gov This evolutionary distance provides a powerful framework for comparative functional studies to understand how the roles of these peptides have diverged and been conserved across different vertebrate lineages. The skin secretions of amphibians like Alytes maurus contain both Alytesin and a variety of antimicrobial peptides (AMPs), suggesting an original dual role in defense against predators and pathogens that may have evolved into more nuanced physiological functions in mammals. nih.govqub.ac.uk
Comparative studies can illuminate the functional evolution of specific physiological systems. For example, while the adaptive immune system is highly conserved across vertebrates, there are notable differences in immune cell types and processes between amphibians and mammals. reddit.com Investigating the immunomodulatory effects of Alytesin in amphibians versus GRP in mammals could reveal conserved roles in innate immunity or host defense.
Furthermore, the structure and function of proteins can change significantly over evolutionary time. Studies on the motor protein prestin show that the amphibian and lizard versions are functionally distinct from their mammalian orthologs, lacking the motor capability found in the mammalian cochlea. nih.gov Similarly, comparing the precise effects of Alytesin on amphibian tissues with the effects of GRP and NMB on mammalian systems can highlight how peptide-receptor pairs have adapted to new physiological demands. Examining the distribution and function of bombesin receptor subtypes across fish, amphibians, reptiles, birds, and mammals will be crucial for building a complete picture of the evolutionary history and functional plasticity of this important neuropeptide family. nih.gov
Q & A
Q. How to design controlled experiments assessing trifluoroacetate salt’s impact on peptide aggregation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
